2-({[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-phenylpyrimidin-4-OL
Description
2-({[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-phenylpyrimidin-4-OL is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with a phenyl group and a 1,2,4-oxadiazole ring
Properties
Molecular Formula |
C21H18N4O4S |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
2-[[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-phenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C21H18N4O4S/c1-27-16-10-6-9-14(19(16)28-2)20-24-18(29-25-20)12-30-21-22-15(11-17(26)23-21)13-7-4-3-5-8-13/h3-11H,12H2,1-2H3,(H,22,23,26) |
InChI Key |
IGNCQWJHMAUARK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=NOC(=N2)CSC3=NC(=CC(=O)N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-phenylpyrimidin-4-OL typically involves multi-step organic reactions. One common approach is the condensation of 2,3-dimethoxybenzohydrazide with carbon disulfide to form the 1,2,4-oxadiazole ring. This intermediate is then reacted with 6-phenylpyrimidin-4-ol under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-({[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-phenylpyrimidin-4-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or pyrimidine rings.
Scientific Research Applications
2-({[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-phenylpyrimidin-4-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-({[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-phenylpyrimidin-4-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- 2-((E)-{[3-(3,4-Dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-4,6-diiodophenol
Uniqueness
Compared to similar compounds, 2-({[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-phenylpyrimidin-4-OL stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its oxadiazole ring, in particular, is known for its stability and ability to participate in various chemical reactions, making it a versatile compound for research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
